molecular formula C21H20N2O5S B5219563 8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate

8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate

Cat. No. B5219563
M. Wt: 412.5 g/mol
InChI Key: WQOQHYFWQOSCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate can have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to induce apoptosis (cell death) in cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate in lab experiments is its potential to target multiple pathways involved in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

For research on 8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate include further studies on its mechanism of action, optimization of its use in lab experiments, and clinical trials to determine its potential use in the treatment of various diseases. Additionally, studies on its potential use as a diagnostic tool for certain diseases may also be explored.

Synthesis Methods

The synthesis method for 8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate involves the reaction of 8-hydroxyquinoline with 2-methyl-5-(4-morpholinylsulfonyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

8-quinolinyl 2-methyl-5-(4-morpholinylsulfonyl)benzoate has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-15-7-8-17(29(25,26)23-10-12-27-13-11-23)14-18(15)21(24)28-19-6-2-4-16-5-3-9-22-20(16)19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOQHYFWQOSCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 2-methyl-5-morpholin-4-ylsulfonylbenzoate

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